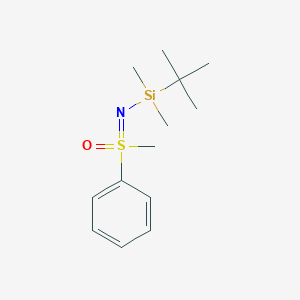

S-methyl-N-(tert-butyldimethylsilyl)-S-phenylsulfoximine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

S-methyl-N-(tert-butyldimethylsilyl)-S-phenylsulfoximine is a sulfoximine compound characterized by the presence of a sulfoximine functional group, which includes a sulfur atom bonded to both an oxygen and a nitrogen atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of S-methyl-N-(tert-butyldimethylsilyl)-S-phenylsulfoximine typically involves the reaction of a sulfoxide with a silylating agent and a methylating agent. One common method includes the following steps:

Sulfoxide Formation: The starting material, a sulfoxide, is prepared by the oxidation of a sulfide.

Silylation: The sulfoxide is then treated with a silylating agent such as tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like triethylamine.

Methylation: Finally, the silylated sulfoxide is methylated using a methylating agent such as methyl iodide (CH3I) under basic conditions.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Análisis De Reacciones Químicas

Nucleophilic Difluoromethylation of Carbonyl Compounds

N-TBDMS sulfoximine serves as a nucleophilic difluoromethylating agent for ketones and aldehydes. The reaction proceeds via a six-membered transition state involving coordination of the sulfoximine oxygen to potassium ions, ensuring high stereoselectivity.

Key Reaction Conditions

| Parameter | Optimal Value |

|---|---|

| Base | KHMDS (1.5 equiv) |

| Solvent | THF |

| Temperature | −94°C to −98°C |

| Diastereomeric Ratio | 87:13 to 99:1 |

For example, reaction with 2-acetonaphthone yields β-difluoromethylated products in 99% yield with 94:6 d.r. under optimized conditions .

Stereoselective α-Arylation/Heteroarylation

The sulfoximine participates in Smiles rearrangement-mediated α-arylation with electron-deficient heterocycles (e.g., pyrimidines, pyridines). The TBDMS group stabilizes the intermediate while enabling stereoretentive functionalization.

Substrate Scope and Yields

| Substrate Type | Yield (%) | d.r. |

|---|---|---|

| Aryl ketones | 70–95 | 87:13–99:1 |

| Heteroaromatic ketones | 71–92 | 90:10–99:1 |

| Cyclic ketones | 88 | 95:5 |

Notably, halogenated substrates (Cl, Br, I) and methoxy/ethynyl derivatives are tolerated without side reactions .

Mechanistic Pathways

Reactions typically follow:

-

Deprotonation : KHMDS generates a stabilized carbanion at the sulfoximine’s α-position.

-

Chelation-Controlled Addition : Coordination of K⁺ to the sulfoximine oxygen directs facial selectivity (Figure 1).

-

Rearrangement : For α-arylation, a Smiles-type ipso-substitution occurs, transferring the difluoro(aminosulfonyl)methyl group to the substrate .

Figure 1. Proposed Transition State for Difluoromethylation

textO=S=N-TBDMS / \ K⁺···O CF₂− Ph Ar

This model explains the preference for the syn diastereomer due to minimized steric clashes between the aryl (Ar) and phenyl (Ph) groups .

4.2. Late-Stage Functionalization

The reagent enables modification of complex molecules:

-

Pharmaceutical Intermediates : Gram-scale syntheses of kinase inhibitors demonstrate industrial applicability .

Comparative Analysis of Bases and Solvents

| Base | Solvent | Yield (%) | d.r. |

|---|---|---|---|

| KHMDS | THF | 99 | 94:6 |

| NaHMDS | THF | 85 | 82:18 |

| LiHMDS | THF | 42 | 87:13 |

| n-BuLi | THF | 22 | 83:17 |

THF outperforms Et₂O or DCM due to superior solvation of potassium ions, critical for transition-state organization .

Stability and Handling

Aplicaciones Científicas De Investigación

Organic Synthesis

Building Block for Complex Molecules

S-methyl-N-(tert-butyldimethylsilyl)-S-phenylsulfoximine serves as a crucial building block in the synthesis of more complex molecules. Its unique functional groups allow for various transformations, making it valuable in constructing diverse organic compounds.

- Reaction Pathways : The compound can undergo oxidation, reduction, and substitution reactions, which are essential for synthesizing other sulfoximines and related compounds. For example, oxidation can yield sulfoximine oxides, while reduction can revert it to the corresponding sulfide.

Table 1: Common Reactions Involving this compound

| Reaction Type | Reagents Used | Products Formed |

|---|---|---|

| Oxidation | Hydrogen peroxide | Sulfoximine oxides |

| Reduction | Lithium aluminum hydride | Corresponding sulfide |

| Substitution | Nucleophiles (amines) | Modified sulfoximine products |

Medicinal Chemistry

Pharmacophore in Drug Design

The compound is being investigated for its potential role as a pharmacophore in drug design. Its sulfoximine functional group has shown promise in enhancing the biological activity of various drug candidates.

- Case Study : In a recent study, sulfoximines were integrated into drug scaffolds to improve solubility and potency. For instance, the incorporation of a sulfoximine moiety into a lead compound led to increased aqueous solubility while maintaining therapeutic efficacy .

Table 2: Impact of Sulfoximines on Drug Properties

| Property | Before Incorporation | After Incorporation |

|---|---|---|

| Aqueous Solubility | Low | High |

| Potency | Moderate | High |

Biological Studies

Understanding Biological Interactions

This compound is utilized in biological studies to explore the interactions of sulfoximines with biological systems. These studies help elucidate the mechanisms through which these compounds exert their effects.

- Biological Activity : Research has demonstrated that sulfoximines exhibit insecticidal properties against specific larvae, indicating their potential use in agrochemicals .

Table 3: Biological Activities of Sulfoximines

| Compound Type | Activity Tested | Result |

|---|---|---|

| Sulfoximine | Insecticidal against Spodoptera litura | High inhibition of feeding (5–10%) |

Industrial Applications

Development of New Materials and Catalysts

In industrial settings, this compound is explored for its potential in developing new materials and catalysts. Its ability to participate in various chemical reactions makes it a candidate for creating innovative industrial products.

Mecanismo De Acción

The mechanism of action of S-methyl-N-(tert-butyldimethylsilyl)-S-phenylsulfoximine involves its interaction with molecular targets through its sulfoximine group. This group can form hydrogen bonds and engage in other non-covalent interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

Sulfonamides: Compounds containing a sulfonamide group, which have similar structural features but different chemical properties.

Sulfoxides: Compounds with a sulfoxide group, which are precursors in the synthesis of sulfoximines.

Sulfides: Compounds containing a sulfide group, which can be oxidized to form sulfoxides and sulfoximines.

Uniqueness

S-methyl-N-(tert-butyldimethylsilyl)-S-phenylsulfoximine is unique due to the presence of both a silyl group and a sulfoximine group. This combination imparts distinct chemical reactivity and stability, making it valuable in various synthetic and research applications.

Actividad Biológica

S-methyl-N-(tert-butyldimethylsilyl)-S-phenylsulfoximine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound can be represented by the following structure:

- IUPAC Name : this compound

- Molecular Formula : C12H19NOS2

- Molecular Weight : 253.42 g/mol

The presence of the tert-butyldimethylsilyl (TBDMS) group enhances the compound's stability and solubility, making it suitable for various biological applications.

This compound exhibits its biological activity primarily through interactions with specific molecular targets. These interactions can lead to:

- Enzyme Inhibition : The compound may inhibit various enzymes by binding to their active sites, thereby preventing substrate interaction and subsequent catalysis. This mechanism is particularly relevant in the context of enzyme-mediated pathways in cancer and neurodegenerative diseases.

- Receptor Modulation : It may also act as a modulator for certain receptors, influencing cellular signaling pathways. For instance, sulfoximines have been shown to interact with G-protein coupled receptors (GPCRs), affecting downstream signaling cascades.

Biological Activity

Research indicates that sulfoximines, including this compound, possess various biological activities:

- Antitumor Activity : Studies have demonstrated that sulfoximines can inhibit tumor cell proliferation in vitro. For example, a study reported that derivatives of sulfoximines showed significant cytotoxic effects on several cancer cell lines .

- Antimicrobial Properties : Some sulfoximines exhibit antibacterial activity. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

- Neuroprotective Effects : There is emerging evidence suggesting that compounds like this compound may protect neuronal cells from oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of sulfoximines:

Propiedades

IUPAC Name |

tert-butyl-dimethyl-[(methyl-oxo-phenyl-λ6-sulfanylidene)amino]silane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NOSSi/c1-13(2,3)17(5,6)14-16(4,15)12-10-8-7-9-11-12/h7-11H,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZYBJZBSXQJJQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)N=S(=O)(C)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NOSSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.48 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.